![molecular formula C11H21NO5 B13086366 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is an amino acid derivative, which makes it useful in peptide synthesis and other biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with gentle heating.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions include the deprotected amino acid and substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. When deprotection is required, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
Uniqueness
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid is unique due to its specific structure, which includes a methoxy group on the pentanoic acid chain. This structural feature can influence its reactivity and applications compared to other Boc-protected amino acids.
Propriétés
Formule moléculaire |
C11H21NO5 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
Clé InChI |
HMXILZUFGLSQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)

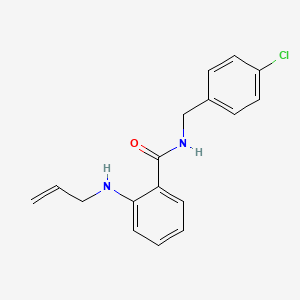
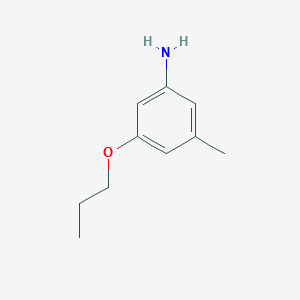

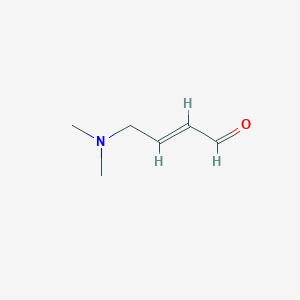

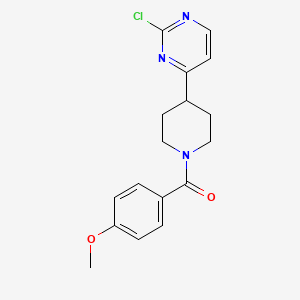

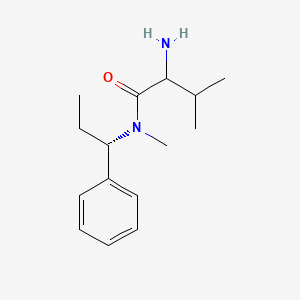
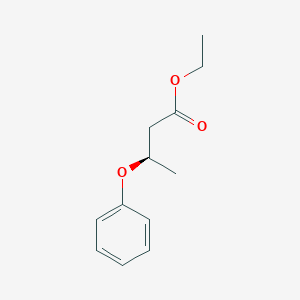
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
